3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt
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Overview
Description
3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt is a synthetic compound with a complex structure featuring a phenyl ring, a cyclohexyl-tetrazole moiety, and a propanoic acid group in its sodium salt form. This compound is primarily used in research settings, particularly in the fields of proteomics and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt involves multiple steps. The process typically starts with the preparation of the cyclohexyl-tetrazole moiety, followed by its attachment to a butoxyphenyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the amino and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups to the phenyl ring .
Scientific Research Applications
3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving protein interactions and cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in high-throughput screening assays and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3,4-dihydro-2H-1,2,4-triazole-3-thiones: These compounds share structural similarities with the tetrazole moiety and exhibit similar reactivity and applications.
Aminoazole-Based Heterocycles: These compounds also contain nitrogen-rich heterocycles and are used in similar research applications.
Thiadiazoles and Thiazoles: These compounds have comparable functional groups and are studied for their biological and chemical properties.
Uniqueness
3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexyl-tetrazole moiety, in particular, provides unique binding properties and stability, making it valuable in various research applications .
Properties
CAS No. |
1797008-74-2 |
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Molecular Formula |
C20H28N5NaO3 |
Molecular Weight |
409.466 |
IUPAC Name |
sodium;3-[2-amino-5-[4-(1-cyclohexyltetrazol-5-yl)butoxy]phenyl]propanoate |
InChI |
InChI=1S/C20H29N5O3.Na/c21-18-11-10-17(14-15(18)9-12-20(26)27)28-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16;/h10-11,14,16H,1-9,12-13,21H2,(H,26,27);/q;+1/p-1 |
InChI Key |
YEJMYBAPGKPKDD-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC(=C(C=C3)N)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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